4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-14-3-2-4-16(13-14)19-22-23-20(29-19)21-18(25)15-5-7-17(8-6-15)30(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQYRVWZVXDWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
The compound interacts with PPARγ, a key regulator of glucose homeostasis and lipid metabolism. The binding of the compound to PPARγ can modulate the receptor’s activity, leading to changes in gene expression that influence metabolic processes.
Biochemical Pathways
The activation of PPARγ can affect several biochemical pathways. For instance, it can enhance insulin sensitivity and regulate lipid metabolism, contributing to the control of type 2 diabetes. The compound’s interaction with PPARγ may also influence inflammatory responses, as PPARγ has been implicated in the regulation of inflammatory genes.
Result of Action
The activation of PPARγ by the compound can lead to a variety of cellular effects. These may include improved insulin sensitivity, regulation of lipid metabolism, and modulation of inflammatory responses. These effects could potentially be harnessed for the treatment of conditions such as type 2 diabetes.
Biologische Aktivität
4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine sulfonyl chloride with a suitable thiadiazole derivative. The process can be optimized through various organic synthesis techniques, including solvent selection and reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a related compound demonstrated promising cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (mmol L) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
These results suggest that thiadiazole derivatives can effectively inhibit cancer cell proliferation, with selectivity over non-cancerous cells such as NIH3T3 .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. Notably, some studies have indicated that these compounds can act as aromatase inhibitors, which are crucial in estrogen synthesis in hormone-sensitive cancers .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that certain thiadiazole derivatives exhibit significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Escherichia coli | 0.25 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have explored the therapeutic potential of thiadiazole derivatives:
- Breast Cancer Treatment : A study evaluated the efficacy of a related thiadiazole compound in inhibiting MCF-7 cell growth. Results indicated a dose-dependent response with significant cytotoxicity at lower concentrations.
- Antimicrobial Screening : In vitro tests against common bacterial strains revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating infections resistant to conventional antibiotics.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Diversity: The target compound’s morpholinosulfonyl group distinguishes it from analogs with chalcone (5a), trifluoromethyl (7), or pyridinyl (13) moieties. These groups modulate electronic properties and binding affinities.
- Synthetic Routes : Microwave-assisted synthesis (e.g., compound 7) improves yield and reduces reaction time compared to conventional methods . The target compound’s synthesis likely involves sulfonation of benzamide followed by coupling to the thiadiazole core .
Pharmacological Activity Comparisons
Anticancer Activity
- Compound 5a (chalcone hybrid): Exhibits IC₅₀ = 9.12 µM against HeLa cells via caspase-dependent apoptosis and G2/M cell cycle arrest .
- Benzylthio derivatives (e.g., 3a-g): Show dual inhibition of abl/src kinases (IC₅₀ < 1 µM) in glioblastoma (U87) and breast cancer (MDA) models .
- Target Compound: While direct data are unavailable, the morpholinosulfonyl group may enhance solubility and kinase targeting compared to less polar substituents (e.g., m-tolyl or benzylthio).
Enzyme Inhibition
- Pyridinyl-thiadiazole derivatives : Inhibit lipoxygenase (LOX) with IC₅₀ = 2.8–8.4 µM, attributed to the pyridine’s electron-withdrawing effects .
- Morpholinosulfonyl analogs: Expected to inhibit PI3Kα or tyrosine kinases due to sulfonamide’s affinity for ATP-binding pockets .
Physicochemical Properties
- Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like 5a (chalcone) or 17 (chlorobenzylthio) .
- Stability : Sulfonamide linkages (target compound) are more hydrolytically stable than ester-containing derivatives (e.g., nitro-substituted chalcones in 5a) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
